9-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro undecanes, such as the compound , can be achieved through various synthetic routes. One common method involves the [5+1] double Michael addition reaction, which is a catalyst-free approach yielding nitrogen-containing spiro heterocycles with high efficiency. This method has been demonstrated to produce 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones via double Michael addition of 1,5-diaryl-1,4-pentadien-3-one with active methylene compounds in ethylene glycol at 100 °C without any catalyst, offering high yields within a short reaction time (Aggarwal, Vij, & Khurana, 2014).
Molecular Structure Analysis
The structural analysis of diazaspiro undecanes is critical for understanding their chemical behavior and potential applications. X-ray crystallography is a pivotal tool in this regard, providing detailed insights into the molecular geometry and intermolecular interactions. For example, the single-crystal structure analysis of similar compounds has revealed significant details such as CAr–H⋯π, π–π stacking, and intermolecular hydrogen bonding interactions, which are major driving forces for crystal packing (Aggarwal et al., 2014).
Chemical Reactions and Properties
Diazaspiro undecanes undergo a variety of chemical reactions due to the reactive sites present in their structure. The double Michael addition reaction is a notable example, providing a versatile method for the synthesis of these compounds. The reactivity can be further tailored by substituting different groups on the spirolactam ring, influencing the compound's chemical properties and potential applications (Clark et al., 1983).
Physical Properties Analysis
The physical properties of diazaspiro undecanes, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are influenced by the compound's molecular structure, including the nature of substituents and the overall molecular geometry. For instance, the solvatochromic analysis can reveal how solvent polarity affects the compound's photophysical behavior, providing insights into its physical properties (Aggarwal & Khurana, 2015).
properties
IUPAC Name |
9-(4-ethyl-5-methylthiophene-3-carbonyl)-2-(oxolan-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3S/c1-3-18-16(2)28-14-19(18)21(26)23-10-8-22(9-11-23)7-6-20(25)24(15-22)13-17-5-4-12-27-17/h14,17H,3-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZCLIUGPQAWKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CCC3(CCC(=O)N(C3)CC4CCCO4)CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(4-Ethyl-5-methyl-3-thienyl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
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